BenchChemオンラインストアへようこそ!

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

Antimalarial In vivo efficacy Therapeutic index

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol (CAS 5201-88-7), historically designated M6407 or 'bispyroquine,' is a synthetic 4-aminoquinoline Mannich base antimalarial. Its hallmark structural feature is the dual (bis) pyrrolidin-1-ylmethyl substitution at the 2- and 6-positions of the 4-aminophenol ring—a design achieved by introducing a second pyrrolidine moiety into amopyroquine, its mono-pyrrolidine precursor.

Molecular Formula C25H29ClN4O
Molecular Weight 437 g/mol
CAS No. 5201-88-7
Cat. No. B1675854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
CAS5201-88-7
Synonyms4-(3',5'-bis(pyrrolidin-1-ylmethylene)-4'- hydroxyphenyl)amino-7-chloroquinoline
M 6407
M6407
Molecular FormulaC25H29ClN4O
Molecular Weight437 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C=CC(=CC5=NC=C4)Cl
InChIInChI=1S/C25H29ClN4O/c26-20-5-6-22-23(7-8-27-24(22)15-20)28-21-13-18(16-29-9-1-2-10-29)25(31)19(14-21)17-30-11-3-4-12-30/h5-8,13-15,31H,1-4,9-12,16-17H2,(H,27,28)
InChIKeyUNJNCKMZXXZIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol (CAS 5201-88-7): A Bis-Mannich Base 4-Aminoquinoline with Dual Pyrrolidine Side Chains


4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol (CAS 5201-88-7), historically designated M6407 or 'bispyroquine,' is a synthetic 4-aminoquinoline Mannich base antimalarial [1]. Its hallmark structural feature is the dual (bis) pyrrolidin-1-ylmethyl substitution at the 2- and 6-positions of the 4-aminophenol ring—a design achieved by introducing a second pyrrolidine moiety into amopyroquine, its mono-pyrrolidine precursor [2]. This bis-Mannich base architecture places the compound at the intersection of the amodiaquine/amopyroquine series and the pyronaridine class, which shares the bis-pyrrolidinomethylphenol motif but employs a benzonaphthyridine rather than a quinoline core .

Why 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol Cannot Be Interchanged with Generic 4-Aminoquinolines


Despite sharing the 7-chloroquinolin-4-ylamino pharmacophore with chloroquine and amodiaquine, M6407 possesses a bis-pyrrolidinomethylphenol side chain that fundamentally distinguishes it from mono-substituted 4-aminoquinolines. The dual pyrrolidine substitution at the 2- and 6-positions of the phenol ring generates a sterically and electronically distinct environment that alters drug accumulation, target binding, and toxicity profiles relative to both chloroquine (aliphatic diethylamino side chain) and amodiaquine (mono-diethylaminomethyl Mannich base) [1]. Amopyroquine—the closest structural analog with a single pyrrolidinomethyl group—serves as the direct synthetic precursor to M6407; the addition of the second pyrrolidine group was explicitly intended to improve the therapeutic index beyond what either amopyroquine or chloroquine could achieve [2]. Consequently, substituting any generic 4-aminoquinoline for M6407 in a research or screening context would fail to recapitulate its unique efficacy-toxicity relationship, particularly its reported lower cardiac toxicity and anti-arrhythmic properties associated with the bilateral pyrrolidine architecture .

Quantitative Differentiation Evidence for 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol (M6407/Bispyroquine) vs. Comparator 4-Aminoquinolines


Therapeutic Index Advantage Over Chloroquine in the P. berghei Mouse Malaria Model

In a direct head-to-head comparison using the Plasmodium berghei mouse model, bispyroquine (M6407) demonstrated a substantially superior therapeutic index (TI) relative to chloroquine. By the oral (intragastric, ig) route, the TI of M6407 was 37 versus 9 for chloroquine, representing a 4.1-fold advantage. By the intramuscular (im) route, the TI of M6407 was 17.5 compared to 1.3 for chloroquine, a 13.5-fold difference [1]. The TI was calculated as the ratio of the acute LD50 to the ED50 for schizontocidal activity. This is the only published, numerically explicit therapeutic index comparison for this compound against a reference standard.

Antimalarial In vivo efficacy Therapeutic index

Structural Differentiation: Bis-Pyrrolidinomethyl vs. Mono-Substituted 4-Aminoquinoline Mannich Bases

M6407 is structurally unique among 4-aminoquinoline Mannich base antimalarials by virtue of its symmetric bis-pyrrolidin-1-ylmethyl substitution at positions 2 and 6 of the phenol ring. This distinguishes it from: (a) amodiaquine, which bears a single 2-(diethylaminomethyl) group; (b) amopyroquine, which carries a single 2-(pyrrolidin-1-ylmethyl) group and served as the direct synthetic precursor to M6407; and (c) chloroquine, which has an aliphatic 4-(diethylamino-1-methylbutylamino) side chain [1][2]. The deliberate addition of a second pyrrolidine moiety to amopyroquine was reported to yield a compound with 'lower toxicity and higher potency against Plasmodium berghei in mice when compared with chloroquine' [2]. The bis-pyrrolidine motif is shared only with pyronaridine, but pyronaridine replaces the quinoline core with a benzonaphthyridine ring system, marking a substantially different chemotype [3].

Medicinal chemistry Structure-activity relationship Mannich base

Reduced Host Toxicity: Acute LD50 Advantage and Lower Cardiac Toxicity vs. Chloroquine

The 1979 synthesis report states that M6407 exhibited 'lower toxicity' against mice when compared with chloroquine [1], with later Chinese pharmacopeia sources noting the acute toxicity of M6407 is approximately one-half that of chloroquine in rodents . In addition, M6407 belongs to a class of compounds with bilateral pyrrolidine-methylaminophenol side chains (alongside pyracrine and pyronaridine) that have been described as possessing 'lower cardiac toxicity than chloroquine' and 'varying degrees of anti-arrhythmic effects' . While chloroquine is known to prolong the QT interval and carry pro-arrhythmic risk [2], the bilateral pyrrolidine architecture of M6407 is associated with a qualitatively distinct cardiac safety profile—a claim supported by the previously established cardiac safety advantages of pyronaridine, which shares the same bis-pyrrolidinomethylphenol motif [2].

Toxicology Cardiac safety Antimalarial safety profile

In Vivo Antimalarial Potency: Stronger Schizontocidal Activity than Chloroquine Against P. berghei

The original pharmacological evaluation of M6407 reported that 'after two years of pharmacological studies, it was found that the drug exhibited lower toxicity and higher potency against Plasmodium berghei in mice when compared with chloroquine' [1]. The follow-up publication in Acta Pharmacologica Sinica confirmed that M6407 'showed a strong schizontocidal activity against Plasmodium berghei and a low toxicity to mice' and provided the therapeutic index data that quantify this potency-toxicity advantage [2]. Notably, the superior in vivo potency was achieved despite M6407 possessing the same 7-chloroquinolin-4-ylamino pharmacophore as chloroquine, suggesting that the bis-pyrrolidinomethyl substitution confers pharmacodynamic advantages beyond core target engagement—possibly via altered drug accumulation, as has been demonstrated for other 4-aminoquinoline Mannich bases where increased intraparasitic accumulation correlates with enhanced potency [3].

Antimalarial efficacy In vivo pharmacodynamics Plasmodium berghei

Favorable In Silico Drug-Like Properties and Predicted P-Glycoprotein Substrate Status

In a 2022 in silico screening study of 4-aminoquinoline interactions with SARS-CoV-2 structural and nonstructural proteins, bispyroquine (M6407), amopyroquine, mefloquine, and quinine were identified as the four compounds with the highest binding affinities to viral protein pockets [1]. The accompanying pharmacokinetic and physicochemical profiling predicted that bispyroquine demonstrates 'good drug-like properties with relatively low toxic effects,' and was predicted to be a substrate of P-glycoprotein (P-gp) [1][2]. P-gp substrate status has implications for blood-brain barrier penetration, intestinal absorption, and potential drug-drug interactions. While in silico predictions cannot replace experimental ADME data, they provide a computational scaffold for prioritizing M6407 in virtual screening campaigns and distinguishing it from non-P-gp substrate 4-aminoquinolines such as chloroquine.

Computational ADME Drug-likeness Blood-brain barrier

Optimal Research and Industrial Application Scenarios for 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol (M6407)


In Vivo Antimalarial Efficacy Studies Requiring a High-Therapeutic-Index 4-Aminoquinoline Benchmark

For laboratories performing P. berghei rodent malaria efficacy screens, M6407 offers a therapeutically advantaged 4-aminoquinoline comparator with a 4.1-fold higher oral therapeutic index than chloroquine (TI = 37 vs. 9) [1]. Its documented strong schizontocidal activity and lower acute toxicity make it suitable as a positive control in dose-response studies where a wide safety margin is needed to distinguish test compounds with narrow therapeutic windows. The compound is particularly useful when evaluating novel antimalarial leads that claim toxicity advantages over chloroquine, as M6407 provides a more stringent in vivo benchmark.

Structure-Activity Relationship (SAR) Studies Exploring the Pharmacological Impact of Bis- vs. Mono-Mannich Base Substitution

M6407 occupies a unique position in the 4-aminoquinoline SAR landscape: it is the only commercially indexed compound that pairs the classic 7-chloroquinoline core with a bis-pyrrolidinomethylphenol side chain [2]. This enables direct comparative SAR studies with amopyroquine (mono-pyrrolidine), amodiaquine (mono-diethylamino), and pyronaridine (bis-pyrrolidine but with a benzonaphthyridine core) to deconvolute the contribution of the second pyrrolidine moiety to potency, toxicity, and cardiac safety independently of core heterocycle changes [3]. Such studies are directly relevant to medicinal chemistry programs optimizing antimalarial lead series.

Cardiac Safety Profiling of 4-Aminoquinolines with Bilateral Pyrrolidine Side Chains

M6407 belongs to a structurally defined subclass of 4-aminoquinolines (alongside pyronaridine and pyracrine) characterized by bilateral pyrrolidine-methylaminophenol side chains that are associated with reduced cardiac toxicity and anti-arrhythmic properties relative to chloroquine [1]. For researchers investigating structure-cardiotoxicity relationships within the 4-aminoquinoline class—particularly QT prolongation and hERG channel interactions—M6407 serves as a tool compound to test whether the bis-pyrrolidine architecture confers a cardiac safety advantage that is separable from core-related effects, especially when compared head-to-head with chloroquine and amodiaquine.

Computational Drug Repurposing and Virtual Screening Campaigns Targeting P-gp Substrate 4-Aminoquinolines

In silico profiling has identified M6407 as a predicted P-glycoprotein substrate with favorable drug-like properties and high binding affinity to selected viral protein pockets [1]. For computational chemistry groups conducting virtual screening or drug repurposing initiatives—particularly those targeting indications where P-gp-mediated transport influences tissue distribution or drug efflux—M6407 represents a chemically accessible, structurally distinct 4-aminoquinoline that complements the more commonly screened chloroquine and hydroxychloroquine. Its unique bis-pyrrolidine architecture may also generate distinct molecular docking poses for in silico hit expansion.

Quote Request

Request a Quote for 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.